

An In-depth Technical Guide to 2-(2-Thienyl)ethyl p-toluenesulfonate

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Compound of Interest

Compound Name: 2-(2-Thienyl)ethyl toluene-p-sulphonate

Cat. No.: B030784

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Introduction: The Strategic Importance of a Versatile Intermediate

2-(2-Thienyl)ethyl p-toluenesulfonate, often referred to as 2-(2-thienyl)ethyl tosylate, is a sulfonate ester that holds significant strategic value in the landscape of organic synthesis and medicinal chemistry.^[1] Its structure, featuring a thiophene ring linked to a p-toluenesulfonate (tosylate) group via an ethyl spacer, is not arbitrary.^[2] This specific arrangement confers a high degree of reactivity, positioning the compound as a crucial building block for constructing more complex molecular architectures.^[1] The tosylate moiety is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution reactions. This property is expertly exploited in multi-step syntheses, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).^{[1][3]} This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its critical applications, and essential handling procedures.

Part 1: Core Chemical and Physical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 2-(2-Thienyl)ethyl p-toluenesulfonate is typically an off-white to pale yellow crystalline solid at room temperature.^{[4][5]} It is characterized by its moisture sensitivity

and limited solubility in water, but shows slight solubility in organic solvents like chloroform and ethyl acetate.[2][6][7]

Identifier	Value	Source(s)
Chemical Name	2-(2-Thienyl)ethyl p-toluenesulfonate	[2]
Synonyms	p-Toluenesulfonic acid 2-(2-thienyl)ethyl ester; 2-(2-Thienyl)ethyl tosylate	[1][6][8]
CAS Number	40412-06-4	[1][2][4]
Molecular Formula	C ₁₃ H ₁₄ O ₃ S ₂	[1][2][6]
Molecular Weight	282.38 g/mol	[2][6]
Appearance	White to pale yellow crystalline powder/solid	[1][4][7]
Melting Point	30 - 34 °C	[1][2]
Boiling Point	~433.2 °C at 760 mmHg	[2][6][9]
Density	~1.28 g/cm ³	[6][7][9]
InChI Key	HLPRKWVEMYDPAU-UHFFFAOYSA-N	[2]
Solubility	Slightly soluble in chloroform, ethyl acetate; Insoluble in water	[2][6][7]

Part 2: Synthesis Protocol and Mechanistic Rationale

The primary route to synthesizing 2-(2-Thienyl)ethyl p-toluenesulfonate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl).[4] This reaction is a cornerstone of functional group manipulation in organic chemistry.

The Causality Behind the Method

The core of this synthesis is the conversion of a hydroxyl group (-OH) in the starting alcohol into a tosylate group (-OTs). The hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions. By converting it to a tosylate, we create a highly stabilized anion upon departure, making it an excellent leaving group. This transformation "activates" the molecule for subsequent reactions. The use of a base, such as triethylamine or pyridine, is critical.^[2] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the esterification.^[2] By neutralizing the acid, the base drives the reaction equilibrium towards the product, ensuring high conversion and preventing potential acid-catalyzed side reactions.^[2]

Optimized Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system, adapted from established industrial and patented methods to ensure high yield and purity.^[5]^[7]^[10]

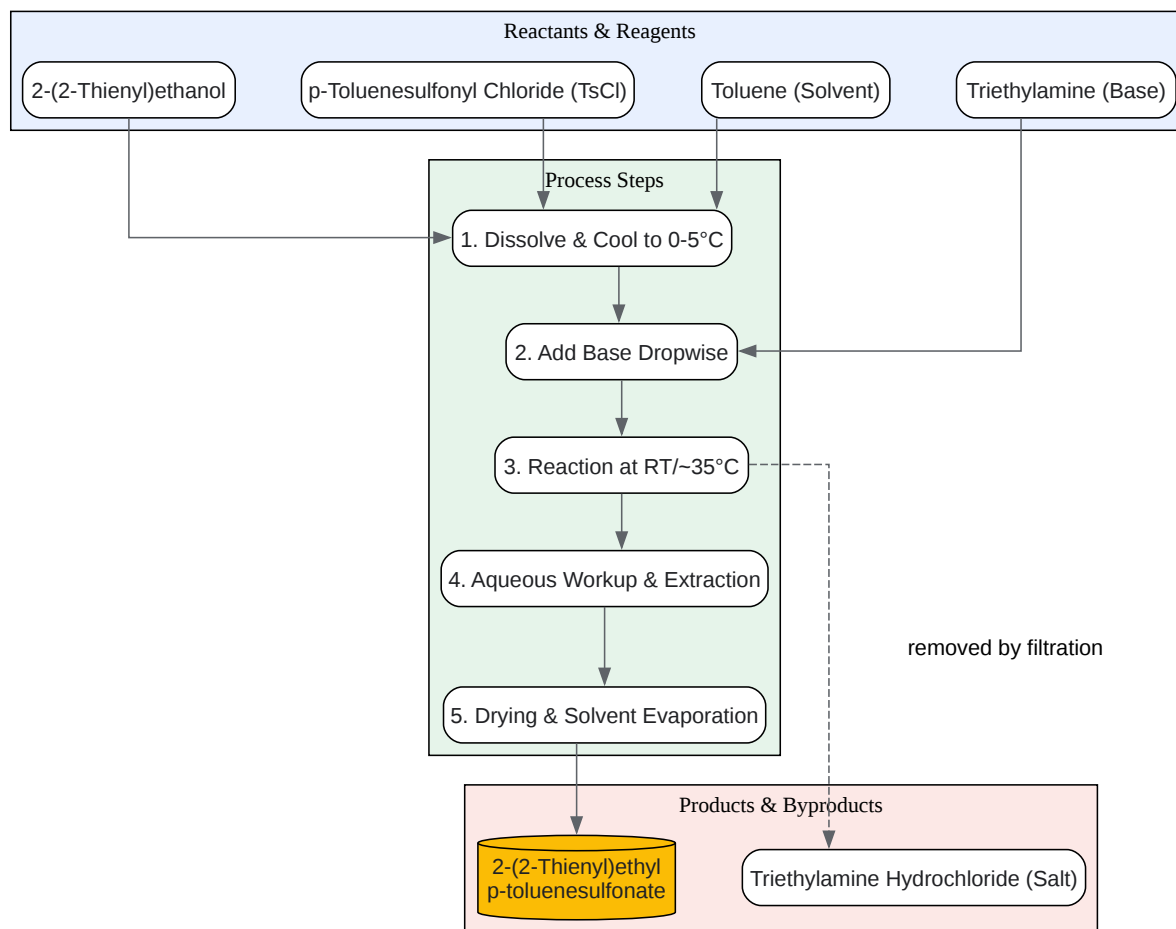
Materials:

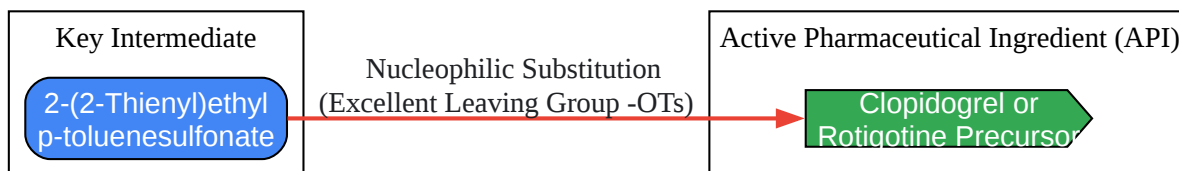
- 2-(2-Thienyl)ethanol
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (Et₃N)
- Dichloromethane (DCM) or Toluene (solvent)
- N,N-Dimethylaminopyridine (DMAP) (optional catalyst)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice-water bath

Procedure:

- Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-thienyl)ethanol (1.0 eq) and a catalytic amount of DMAP (e.g., 0.05 eq) in the chosen solvent (e.g., Toluene, 4 mL per gram of starting alcohol).^[10]

- Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) to the flask.^[5]
- Controlled Basification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add triethylamine (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.^{[5][7]} The use of a pyridine-based catalyst like DMAP can significantly accelerate the reaction, reducing the time from 24-48 hours to as little as 1.5-3 hours.^{[2][10]}
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature or gently heat to ~35°C and stir continuously.^{[5][7]} Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 2-24 hours, depending on catalyst use).
- Workup and Isolation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of the solvent.
- Purification: Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary, but often the crude product is of sufficient purity for subsequent steps. The final product is typically a brown or pale yellow oil or low-melting solid.^{[5][7]}





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